3'-アミノ-3'-デオキシアデノシン

概要

説明

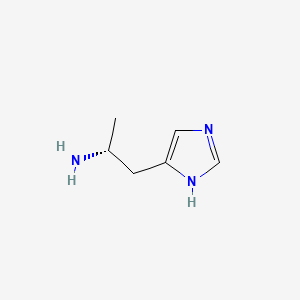

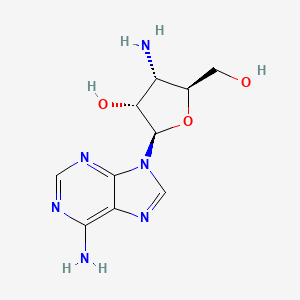

3'-アミノ-3'-デオキシアデノシンは、そのユニークな生化学的特性と様々な分野における潜在的な用途から、大きな関心を集めているヌクレオシドアナログです。この化合物は、アデノシンと構造が似ていますが、リボース糖の3'位にヒドロキシル基がなく、アミノ基に置き換わっています。この修飾により、分子に独特な化学的および生物学的特性が与えられます。

2. 製法

合成経路と反応条件

3'-アミノ-3'-デオキシアデノシンは、いくつかの化学経路によって合成できます。一般的な方法の1つは、アデノシンからの部分合成です。このプロセスには、通常、以下のステップが含まれます。

5'-ヒドロキシル基の保護: アデノシンの5'-ヒドロキシル基は、シリル基やアシル基などの適切な保護基を用いて保護されます。

選択的脱酸素化: 3'-ヒドロキシル基は、選択的に脱酸素化されて3'-デオキシアデノシンを形成します。

アミノ化: 3'-デオキシアデノシンは次に、アミノ化反応によって3'位にアミノ基を導入し、3'-アミノ-3'-デオキシアデノシンが生成されます

工業生産方法

3'-アミノ-3'-デオキシアデノシンの工業生産は、同様の合成経路をより大規模で行います。このプロセスは、より高い収率と純度のために最適化されています。 酵素的方法も、この化合物を効率的かつ経済的に生産するために検討されてきました .

科学的研究の応用

3’-Amino-3’-deoxyadenosine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of other nucleoside analogs and derivatives.

Biology: The compound is studied for its role in inhibiting nucleic acid synthesis and its potential as a chain terminator in polynucleotide synthesis.

Medicine: It has shown antitumor activity and is being investigated for its potential use in cancer therapy.

Industry: The compound is used in the development of pharmaceuticals and as a research tool in biochemical studies .

作用機序

3'-アミノ-3'-デオキシアデノシンの作用機序は、核酸に取り込まれ、鎖終止剤として機能することです。3'位のアミノ基は、3',5'-ホスホジエステル結合の形成を防ぎ、その結果、核酸鎖のさらなる伸長が阻害されます。 この特性により、核酸合成の強力な阻害剤となります .

生化学分析

Biochemical Properties

3’-Amino-3’-deoxyadenosine plays a crucial role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. One of the primary interactions is with adenosine deaminase, an enzyme that catalyzes the deamination of adenosine to inosine. The presence of the amino group at the 3’ position inhibits the activity of adenosine deaminase, leading to the accumulation of 3’-Amino-3’-deoxyadenosine . Additionally, 3’-Amino-3’-deoxyadenosine has been shown to inhibit RNA polymerase, thereby affecting RNA synthesis . This compound also interacts with various nucleic acid polymerases, which incorporate it into growing polynucleotide chains, leading to chain termination .

Cellular Effects

3’-Amino-3’-deoxyadenosine exerts significant effects on various cell types and cellular processes. It has been observed to inhibit the growth of several types of tumor cells, including ascites tumor cells and adenocarcinoma cells . The compound interferes with nucleic acid synthesis, leading to the inhibition of cell proliferation . In addition, 3’-Amino-3’-deoxyadenosine affects cell signaling pathways by inhibiting the activity of adenosine receptors, which play a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis . The compound also influences gene expression by incorporating into RNA and DNA, leading to the termination of nucleic acid synthesis .

Molecular Mechanism

The molecular mechanism of action of 3’-Amino-3’-deoxyadenosine involves several key interactions at the molecular level. The compound binds to adenosine receptors, inhibiting their activity and thereby affecting downstream signaling pathways . Additionally, 3’-Amino-3’-deoxyadenosine is incorporated into growing polynucleotide chains by nucleic acid polymerases, leading to chain termination . This incorporation prevents further elongation of the nucleic acid chain, thereby inhibiting nucleic acid synthesis . The compound also inhibits the activity of adenosine deaminase, leading to the accumulation of adenosine and its analogs, which further affects cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3’-Amino-3’-deoxyadenosine have been observed to change over time. The compound is relatively stable under physiological conditions, but its stability can be affected by factors such as temperature and pH . Over time, 3’-Amino-3’-deoxyadenosine can undergo degradation, leading to a decrease in its efficacy . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of nucleic acid synthesis and cell proliferation . In in vitro studies, the compound has been shown to maintain its activity for several hours, while in in vivo studies, its effects can last for several days .

Dosage Effects in Animal Models

The effects of 3’-Amino-3’-deoxyadenosine vary with different dosages in animal models. At low doses, the compound has been shown to inhibit tumor growth and prolong survival in mice bearing ascites tumors . At higher doses, 3’-Amino-3’-deoxyadenosine can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. The compound’s therapeutic window is relatively narrow, and careful dosage optimization is required to achieve the desired therapeutic effects while minimizing adverse effects. Threshold effects have been observed, with significant antitumor activity at doses as low as 72 µg/mouse.

準備方法

Synthetic Routes and Reaction Conditions

3’-Amino-3’-deoxyadenosine can be synthesized through several chemical routes. One common method involves the partial synthesis from adenosine. The process typically includes the following steps:

Protection of the 5’-hydroxyl group: The 5’-hydroxyl group of adenosine is protected using a suitable protecting group, such as a silyl or acyl group.

Selective deoxygenation: The 3’-hydroxyl group is selectively deoxygenated to form 3’-deoxyadenosine.

Amination: The 3’-deoxyadenosine is then subjected to amination reactions to introduce the amino group at the 3’ position, resulting in 3’-amino-3’-deoxyadenosine

Industrial Production Methods

Industrial production of 3’-amino-3’-deoxyadenosine involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity. Enzymatic methods have also been explored for the efficient and economical production of this compound .

化学反応の分析

反応の種類

3'-アミノ-3'-デオキシアデノシンは、次のような様々な化学反応を起こします。

酸化: アミノ基は、酸化されて対応するオキソ誘導体を形成できます。

還元: 還元反応は、アミノ基を他の官能基に変換できます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

主要な生成物

これらの反応から生成される主要な生成物には、オキソ誘導体、還元型、置換アナログなどの様々な3'-アミノ-3'-デオキシアデノシン誘導体があります .

4. 科学研究における用途

3'-アミノ-3'-デオキシアデノシンは、科学研究において幅広い用途を持っています。

化学: 他のヌクレオシドアナログや誘導体を合成するためのビルディングブロックとして使用されます。

生物学: この化合物は、核酸合成の阻害における役割と、ポリヌクレオチド合成における鎖終止剤としての可能性について研究されています。

医学: 抗腫瘍活性を示し、癌治療における潜在的な用途について調査されています。

類似化合物との比較

類似化合物

3'-デオキシアデノシン (コルジセピン): 3'-ヒドロキシル基が欠損していますが、アミノ基はありません。

ピューロマイシンアミノヌクレオシド: アミノ基を含みますが、構造と生物学的活性は異なります。

ゴウゲロチン: 異なる生物学的特性を持つもう1つのアミノヌクレオシド .

ユニークさ

3'-アミノ-3'-デオキシアデノシンは、特定の構造修飾によって、独自の生化学的特性が与えられることから、ユニークです。 核酸合成における鎖終止剤として機能する能力は、他の類似化合物とは異なります .

特性

IUPAC Name |

(2R,3R,4S,5S)-4-amino-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N6O3/c11-5-4(1-17)19-10(7(5)18)16-3-15-6-8(12)13-2-14-9(6)16/h2-5,7,10,17-18H,1,11H2,(H2,12,13,14)/t4-,5-,7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILDPUOKUEKVHIL-QYYRPYCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)N)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)N)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2504-55-4 | |

| Record name | 3′-Amino-3′-deoxyadenosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2504-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3'-Amino-3'-deoxyadenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002504554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the downstream consequences of 3'-AmA's inhibition of RNA synthesis?

A2: Inhibition of RNA synthesis by 3'-AmA primarily affects the production of ribosomal RNA (rRNA), leading to a decrease in ribosome biogenesis and protein synthesis. [, ] This selective effect on rRNA synthesis is attributed to the structural changes 3'-AmA induces within the nucleolus, the site of ribosome assembly. [, ]

Q2: Does 3'-AmA affect normal cells and transformed cells differently?

A3: Research suggests that 3'-AmA can differentially impact normal and transformed cells. While it inhibits pre-rRNA processing in both cell types, the effects on pre-rRNA transcription and nucleolar structure appear more pronounced in transformed cells. [] This difference might be related to the higher rate of rRNA synthesis typically observed in transformed cells.

Q3: What is the molecular formula and molecular weight of 3'-amino-3'-deoxyadenosine?

A3: The molecular formula of 3'-AmA is C10H14N6O3. Its molecular weight is 266.25 g/mol.

Q4: Is there any available spectroscopic data for 3'-AmA?

A5: Yes, several studies have utilized NMR (Nuclear Magnetic Resonance) spectroscopy to characterize the conformation of 3'-AmA in solution. [, ] These studies typically focus on proton (1H) and carbon (13C) NMR spectra to analyze the compound's structure.

Q5: Is there information available regarding the stability of 3'-AmA under different conditions?

A6: While specific stability data for 3'-AmA is limited in the provided research, its synthesis often involves protecting groups to improve stability during chemical reactions. [, , ] This suggests potential sensitivity to certain conditions, and further investigation into its stability profile would be beneficial.

Q6: How do structural modifications of 3'-AmA affect its biological activity?

A8: Modifications at the 3'-amino group, such as acylation, are commonly employed in synthesizing 3'-AmA derivatives. [, , ] These modifications can impact the compound's activity, as observed with the synthesis of puromycin analogs. [, ] The N6-methyl groups in puromycin, absent in 3'-AmA, were found not to be essential for its inhibitory activity on protein synthesis, suggesting that modifications at this position might be tolerated. []

Q7: Are there specific structural features of 3'-AmA crucial for its interaction with RNA polymerase?

A9: The 3'-amino group is critical, as it prevents further RNA chain elongation. [, ] Additionally, studies using 3'-modified ATP analogs, including 3'-AmA-triphosphate, demonstrate potent inhibition of the RNA polymerase elongation step. [] This suggests the 3'-position plays a vital role in binding to the enzyme.

Q8: Has 3'-AmA been investigated for its antiviral activity?

A11: While 3'-AmA itself has not been extensively studied for antiviral activity, its derivative, puromycin aminonucleoside, and other 3'-aminonucleoside analogs have shown inhibitory effects against HIV-1 replication. [] These analogs were found to target reverse transcription, an early stage in the HIV-1 replication cycle. []

Q9: What in vitro models have been used to study the activity of 3'-AmA?

A9: Researchers have utilized various in vitro systems to investigate 3'-AmA's effects, including:

- Ehrlich ascites tumor cells: To study its impact on nucleic acid synthesis and labeling of RNA subspecies. [, ]

- Isolated nuclei: To analyze its effect on RNA formation catalyzed by aggregate enzymes. []

- Escherichia coli DNA-dependent RNA polymerase: To understand its interaction with the enzyme and its inhibitory effects on RNA synthesis. []

Q10: Have computational methods been used to study 3'-AmA?

A13: Yes, PCILO (Perturbative Configuration Interaction using Localized Orbitals) computations have been employed to investigate the conformation of 3'-AmA. [] These studies compared its conformational preferences to those of adenosine and cordycepin (3'-deoxyadenosine).

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。